molecular formula C10H24N2O2 B15195474 2,2'-[(6-Aminohexyl)imino]diethanol CAS No. 6324-73-8

2,2'-[(6-Aminohexyl)imino]diethanol

Cat. No.: B15195474
CAS No.: 6324-73-8
M. Wt: 204.31 g/mol
InChI Key: HLOWSRILNXDHOJ-UHFFFAOYSA-N
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Description

Contextualization within Polyfunctional Amine and Alcohol Chemistry

Polyfunctional compounds, which possess multiple functional groups, are of significant interest in chemistry due to their versatile reactivity and ability to form complex molecular architectures. 2,2'-[(6-Aminohexyl)imino]diethanol is a prime example of such a compound, incorporating a primary amine, a tertiary amine, and two hydroxyl (alcohol) groups.

The presence of both amine and alcohol functionalities imparts a dual character to the molecule. Amines are organic derivatives of ammonia (B1221849) and are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents on the nitrogen atom. The basicity of amines is a key characteristic, with the lone pair of electrons on the nitrogen atom readily accepting a proton. In aqueous solutions, amines are among the most basic organic compounds.

Alcohols (R-OH) are characterized by the hydroxyl group and can act as weak acids or bases. Their ability to form hydrogen bonds significantly influences their physical properties, such as boiling points and solubility. The combination of these functional groups in one molecule, as seen in this compound, allows for a wide range of chemical behaviors and applications, particularly in polymer chemistry where they can act as monomers, curing agents for resins, and modifiers to enhance polymer properties like flexibility and thermal stability googleapis.com.

Academic Significance of Iminodiethanol Moieties and Aminohexyl Chains in Organic Synthesis

The structural components of this compound, namely the iminodiethanol moiety and the aminohexyl chain, are of considerable academic interest and have been utilized in various fields of organic synthesis.

The iminodiethanol moiety , HN(CH₂CH₂OH)₂, is a well-studied functional group. Diethanolamine (B148213) itself is a polyfunctional compound, acting as a secondary amine and a diol nih.gov. Its hydrophilic nature makes it and its derivatives soluble in water nih.gov. In academic research, iminodiethanol derivatives are used as ligands in coordination chemistry, capable of forming stable complexes with various metal ions. They are also employed as building blocks in the synthesis of more complex molecules, including surfactants and active pharmaceutical ingredients. For instance, the reaction of diethanolamine with fatty acids produces diethanolamides, which are common components in detergents and cosmetics nih.gov.

The aminohexyl chain serves as a flexible linker or spacer in the design of functional molecules. A six-carbon chain provides a good balance of flexibility and length, allowing for the connection of different molecular fragments without significant steric hindrance. In materials science, aminohexyl linkers are used to functionalize surfaces, such as in the creation of self-assembled monolayers (SAMs) nih.govwikipedia.org. These functionalized surfaces have applications in biosensors, chromatography, and as inert coatings to prevent protein adsorption nih.gov. The primary amine at the end of the chain provides a reactive site for further chemical modifications, such as the attachment of biomolecules or fluorescent tags. For example, the 6-aminohexyl group is used to modify oligonucleotides for solid-support conjugation of various functional molecules .

Structural Features and Potential for Chemical Transformations

The structure of this compound offers multiple sites for chemical reactions, making it a versatile building block in organic synthesis.

The primary amine (-NH₂) is a potent nucleophile and can participate in a wide range of reactions, including alkylation, acylation, and condensation with carbonyl compounds to form imines. This reactivity allows for the straightforward introduction of various substituents onto the molecule.

The tertiary amine (-N<) , part of the iminodiethanol group, is less reactive as a nucleophile due to steric hindrance but retains its basic character. It can be protonated to form ammonium (B1175870) salts and can participate in the formation of coordination complexes with metal ions.

The two hydroxyl groups (-OH) can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. These reactions can be used to modify the polarity and solubility of the molecule or to attach it to other chemical entities. For example, the hydroxyl groups of N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine have been derivatized to create new platinum-based antitumor compounds google.com.

The combination of these reactive sites allows for the synthesis of a variety of derivatives with tailored properties. For instance, the molecule can act as a crosslinking agent in the formation of polymers, such as epoxy resins or polyurethanes, by reacting its amine and hydroxyl groups with appropriate monomers. A patent for a similar compound, N,N'-(1,6-hexylene)-bis[2-hydroxynonylamine], describes its synthesis through the condensation of an epoxide with hexamethylenediamine, highlighting a potential synthetic route for this compound google.com.

Data Tables

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following tables provide information on structurally related compounds to offer a comparative understanding of their properties.

Table 1: Properties of Structurally Related Iminodiethanol Derivatives

PropertyN,N-Bis(2-hydroxyethyl)ethylenediamineN,N-Bis(2-hydroxyethyl)hexadecanamideDiethanolamine
CAS Number 3197-06-6 chemicalbook.com7545-24-6 111-42-2 sigmaaldrich.com
Molecular Formula C₆H₁₆N₂O₂ nih.govC₂₀H₄₁NO₃ nih.govC₄H₁₁NO₂ sigmaaldrich.com
Molecular Weight 148.20 g/mol nih.gov343.5 g/mol nih.gov105.14 g/mol sigmaaldrich.com
Boiling Point 110 °C at 0.02 mm Hg chemicalbook.comNot available217 °C at 150 mmHg sigmaaldrich.com
Density 1.069 g/mL at 25 °C chemicalbook.comNot available1.097 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.498 chemicalbook.comNot availablen20/D 1.477 sigmaaldrich.com
Solubility Soluble in water chemicalbook.comNot availableSoluble in water sigmaaldrich.com
Appearance Not availableNot availableSolid or viscous liquid sigmaaldrich.com

Table 2: Properties of Hexamethylenediamine

PropertyHexamethylenediamine
CAS Number 124-09-4 wikipedia.org
Molecular Formula C₆H₁₆N₂ wikipedia.org
Molecular Weight 116.21 g/mol wikipedia.org
Melting Point 42 °C wikipedia.org
Boiling Point 205 °C wikipedia.org
Appearance Colorless solid wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6324-73-8

Molecular Formula

C10H24N2O2

Molecular Weight

204.31 g/mol

IUPAC Name

2-[6-aminohexyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C10H24N2O2/c11-5-3-1-2-4-6-12(7-9-13)8-10-14/h13-14H,1-11H2

InChI Key

HLOWSRILNXDHOJ-UHFFFAOYSA-N

Canonical SMILES

C(CCCN(CCO)CCO)CCN

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches

Established Synthetic Routes to Amino-Alkyl Iminodiethanol Derivatives

The formation of amino-alkyl iminodiethanol derivatives primarily relies on the N-alkylation of diethanolamine (B148213). This can be achieved through several established routes:

Reaction with Alkyl Halides: A common method involves the reaction of diethanolamine with an alkyl halide. wikipedia.org In this nucleophilic substitution reaction, the nitrogen atom of diethanolamine attacks the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond. The choice of the halide (iodide, bromide, or chloride) can influence the reaction rate. To drive the reaction to completion and neutralize the resulting hydrohalic acid, a base is typically employed. google.com

Reductive Amination: This two-step, one-pot process involves the reaction of diethanolamine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced to the corresponding amine. researchgate.netgoogle.com Common reducing agents include sodium borohydride (B1222165) or catalytic hydrogenation. This method is advantageous as it can utilize a wider range of starting materials.

"Borrowing Hydrogen" Catalysis: An increasingly popular and greener approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. researchgate.net In this method, a catalyst, often based on ruthenium or iridium, temporarily removes hydrogen from an alcohol to form an in-situ aldehyde. researchgate.net This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this elegant method is water.

These established routes provide a versatile toolbox for the synthesis of a wide array of amino-alkyl iminodiethanol derivatives, with the choice of method often depending on the availability of precursors, desired scale, and economic and environmental considerations.

Targeted Synthesis of 2,2'-[(6-Aminohexyl)imino]diethanol

The targeted synthesis of this compound requires careful consideration of starting materials and reaction pathways to ensure high yield and purity of the desired product.

The logical precursors for the synthesis of this compound are a six-carbon chain with a terminal amino group (or a functional group that can be converted to it) and diethanolamine.

Diethanolamine: As the core of the iminodiethanol structure, diethanolamine is a readily available and inexpensive starting material. wikipedia.orgsigmaaldrich.com Its bifunctional nature, containing both secondary amine and primary alcohol groups, necessitates careful control of reactivity.

The 6-Aminohexyl Moiety Precursor: Several options exist for the introduction of the 6-aminohexyl group:

6-Amino-1-hexanol (B32743): This is an ideal precursor, particularly for green synthetic routes like "borrowing hydrogen," as it contains both the amino and hydroxyl functionalities. nih.gov The direct reaction between 6-amino-1-hexanol and diethanolamine would, however, likely lead to a complex mixture of products due to the multiple reactive sites. A more controlled approach would involve the protection of the primary amino group of 6-amino-1-hexanol, followed by activation of the hydroxyl group for reaction with diethanolamine, and subsequent deprotection.

6-Bromohexylamine or 6-Chlorohexylamine: The use of a haloamine like 6-bromohexylamine allows for a direct N-alkylation of diethanolamine. The primary amino group in this precursor would need to be protected to prevent self-condensation and polymerization.

Reductive Amination Precursor: For a reductive amination approach, one could start with 6-oxohexanoic acid or its ester, which can be reduced to the corresponding aldehyde and then reacted with diethanolamine. Alternatively, direct reductive amination of 6-oxohexanol with diethanolamine could be explored.

A comparison of potential precursor strategies is outlined in the table below.

Precursor Strategy6-Aminohexyl SourceDiethanolamine SourceKey Reaction TypeConsiderations
Direct Alkylation6-Halo-N-protected-hexylamineDiethanolamineNucleophilic SubstitutionRequires protection/deprotection steps.
Reductive Amination6-OxohexanalDiethanolamineReductive AminationAldehyde may be unstable.
"Borrowing Hydrogen"6-Amino-1-hexanolDiethanolamineCatalytic N-alkylationRequires specific catalysts; potentially greener.

The optimization of reaction conditions is paramount to achieving a successful synthesis of this compound. Key parameters to consider include the catalyst, solvent, temperature, and reaction time.

For the N-alkylation of diethanolamine with a protected 6-halohexylamine , the reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) in the presence of a non-nucleophilic base like potassium carbonate to scavenge the generated acid. google.com The temperature can range from room temperature to elevated temperatures to increase the reaction rate.

In the case of reductive amination , the choice of reducing agent and catalyst is crucial. For catalytic hydrogenation, catalysts such as Palladium on carbon (Pd/C) or platinum-based catalysts are often employed under a hydrogen atmosphere. google.com

For the "borrowing hydrogen" approach with 6-amino-1-hexanol , ruthenium and iridium pincer complexes have shown high efficiency for the N-alkylation of amines with alcohols. nih.gov These reactions are often performed in a non-polar solvent like toluene (B28343) at elevated temperatures. The use of a base, such as potassium tert-butoxide, may be necessary. nih.gov

The following table summarizes potential catalytic systems for the synthesis.

Catalytic SystemReaction TypeTypical SubstratesAdvantages
Pd/C, H₂Reductive AminationAldehydes/Ketones, AminesWidely available, effective for reduction.
Ru-based pincer complexesBorrowing HydrogenAlcohols, AminesHigh atom economy, green (water as byproduct). nih.gov
Pt-based catalystsReductive N-alkylationAlcohols, AminesGood yields for N-alkylation. google.com
Biogenic Cu-Zr nanoparticlesN-alkylation with carbonatesAmines, Dialkyl carbonatesEnvironmentally benign catalyst. nih.gov

The isolation and purification of the final product, this compound, from the reaction mixture is a critical step. Given the high boiling point of the target compound, vacuum distillation is the most probable method of purification. google.com The purification process would involve several steps:

Removal of Catalyst: If a heterogeneous catalyst is used, it can be removed by simple filtration.

Solvent Evaporation: The reaction solvent can be removed under reduced pressure.

Extraction: An aqueous workup may be necessary to remove any inorganic salts or water-soluble byproducts.

Vacuum Distillation: The crude product would then be subjected to fractional distillation under high vacuum to separate the desired product from unreacted starting materials and high-boiling byproducts.

For degraded diethanolamine solutions, methods involving heating and fractionation in distillation columns under specific pressure and temperature conditions have been developed, which could be adapted for the purification of its derivatives. google.comuwa.edu.au

Chemo- and Regioselectivity in the Formation of Iminodiethanol Structures

A significant challenge in the synthesis of N-substituted diethanolamines is controlling the chemoselectivity of the reaction. Diethanolamine possesses three potentially reactive sites: the secondary amine nitrogen and the two hydroxyl oxygens.

In the N-alkylation with alkyl halides, the nitrogen atom is significantly more nucleophilic than the oxygen atoms of the hydroxyl groups. Therefore, N-alkylation is generally favored over O-alkylation . google.com By carefully controlling the reaction conditions, such as using a stoichiometric amount of the alkylating agent and a suitable base, exclusive N-alkylation can be achieved. google.com A patent for the preparation of N-alkyl diethanolamines describes a process using a dialkyl sulfate (B86663) in the presence of sodium carbonate, which results in products substantially free of O-alkylated derivatives. google.com

Regioselectivity becomes a key consideration when unsymmetrical diethanolamine derivatives are targeted. However, for the synthesis of this compound, the starting diethanolamine is symmetrical, so regioselectivity with respect to the diethanolamine molecule is not a factor. The primary concern is the selective reaction at the nitrogen atom.

In reactions involving precursors with multiple reactive sites, such as an unprotected amino alcohol, controlling chemoselectivity is more complex and often requires the use of protecting groups or highly selective catalytic systems. rsc.org

Investigation of Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles to the synthesis of this compound is a key consideration for developing sustainable and environmentally friendly processes.

Atom Economy: The "borrowing hydrogen" methodology offers the highest atom economy, as the only byproduct is water. rsc.org In contrast, alkylation with alkyl halides generates stoichiometric amounts of salt waste.

Use of Renewable Feedstocks: Utilizing precursors derived from renewable resources, such as 6-amino-1-hexanol which can potentially be derived from biomass, aligns with green chemistry principles. nih.gov

Catalysis: The use of catalytic methods, especially with recyclable heterogeneous catalysts, is superior to stoichiometric reagents. rsc.org Research into catalysts like biogenic copper-zirconium bimetallic nanoparticles for N-alkylation presents a promising green alternative. nih.gov

Benign Solvents: The choice of solvent is crucial. While DMF and acetonitrile are effective, their toxicity is a concern. Greener alternatives include alcohols, water, or even solvent-free conditions where the reactants themselves act as the solvent. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also minimally impactful on the environment.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The predicted ¹H NMR spectrum of 2,2'-[(6-Aminohexyl)imino]diethanol in a suitable solvent like CDCl₃ would exhibit distinct signals for each unique proton.

The diethanolamine (B148213) moiety is expected to show a triplet for the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) and another triplet for the methylene protons adjacent to the tertiary amine (-N(CH₂CH₂OH)₂). The protons of the hexyl chain would present more complex splitting patterns. The methylene group attached to the primary amine (-CH₂NH₂) and the one attached to the tertiary imino nitrogen (-N(CH₂)CH₂-) would likely appear as triplets. The internal methylene groups of the hexyl chain would show multiplets resulting from coupling with neighboring protons. The amine (NH₂) and hydroxyl (OH) protons are often broad and their chemical shifts can vary depending on concentration, solvent, and temperature.

A detailed assignment of the proton signals can be inferred from related structures. For instance, the protons of the diethanolamine portion would have chemical shifts similar to those in diethanolamine itself, while the hexyl chain protons can be compared to those in derivatives of 1,6-diaminohexane. For example, in a monomer formed from 1,6-diaminohexane (THTHD), the methylene protons adjacent to the nitrogen atoms show distinct chemical shifts. doi.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H₂N-CH ₂-~2.7Triplet (t)2H
-(CH₂)₄-CH ₂-N-~2.5Triplet (t)2H
-N(CH₂CH ₂OH)₂~3.6Triplet (t)4H
-N(CH ₂CH₂OH)₂~2.6Triplet (t)4H
-CH₂-(CH ₂)₄-CH₂-~1.3-1.7Multiplet (m)8H
-NHVariableBroad Singlet (br s)2H
-OH VariableBroad Singlet (br s)2H

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the diethanolamine moiety would appear at chemical shifts characteristic of alcohols and amines. The carbon attached to the hydroxyl group (-CH₂OH) would be found further downfield compared to the carbon attached to the tertiary amine (-N-CH₂-). The hexyl chain would show a series of signals for its six carbon atoms. The carbons directly bonded to the nitrogen atoms will be the most deshielded within the hexyl chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
H₂N-C H₂-~42
-(CH₂)₄-C H₂-N-~52
-N(C H₂CH₂OH)₂~58
-N(CH₂C H₂OH)₂~61
-CH₂-C H₂-CH₂-CH₂-C H₂-CH₂-~26-32

Note: The chemical shifts are approximate and based on typical values for similar functional groups.

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would allow for the unambiguous tracing of the proton connectivity throughout the hexyl chain and within the ethanol (B145695) groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would unequivocally link each proton signal to its corresponding carbon signal, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is an excellent tool for identifying the key functional groups in this compound. The IR spectrum would be characterized by absorption bands corresponding to the stretching and bending vibrations of the N-H, O-H, C-N, and C-O bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Alcohol)Stretching3200-3600Strong, Broad
N-H (Primary Amine)Stretching3300-3500Medium (two bands)
C-H (Alkyl)Stretching2850-2960Strong
N-H (Primary Amine)Bending1590-1650Medium
C-O (Alcohol)Stretching1050-1260Strong
C-N (Amine)Stretching1020-1250Medium-Weak

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The presence of both primary amine and hydroxyl groups would likely result in a very broad band in the high-frequency region of the spectrum.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net The Raman spectrum of this compound would be expected to show strong signals for the C-C bond stretching within the hexyl backbone and the symmetric C-N stretching vibrations.

While IR spectroscopy is excellent for identifying polar functional groups, Raman spectroscopy can provide a clearer picture of the hydrocarbon skeleton. The combination of both IR and Raman spectroscopy offers a comprehensive analysis of the vibrational modes of the molecule, further confirming its structure. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides definitive proof of its molecular weight and offers insights into its structural arrangement through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the precise elemental composition of a molecule. The molecular formula of this compound is C₁₀H₂₄N₂O₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), nitrogen (¹⁴N = 14.003074 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated.

The calculated exact mass of the protonated molecule [M+H]⁺ is a critical piece of data for its unambiguous identification in complex samples. This high degree of accuracy allows differentiation between compounds that might have the same nominal mass but different elemental formulas.

Table 1: Theoretical Exact Mass for this compound

Species Chemical Formula Calculated Exact Mass (Da)
Neutral Molecule [M] C₁₀H₂₄N₂O₂ 204.18378

Elucidation of Fragmentation Pathways for Structural Confirmation

While specific fragmentation data for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on established principles for aliphatic amines and alcohols. whitman.edumiamioh.edu In electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment at its weakest bonds, primarily adjacent to the nitrogen atoms and oxygen atoms.

The tertiary amine is a likely site for initial ionization. The most characteristic fragmentation mechanism for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This process leads to the formation of a stable iminium ion.

Key predicted fragmentation pathways include:

Loss of a hydroxyethyl (B10761427) radical (•CH₂CH₂OH): Cleavage between the nitrogen and the hydroxyethyl group would result in a significant fragment.

α-Cleavage adjacent to the tertiary amine: This can occur on either the diethanol or the hexylamino side of the central nitrogen atom.

Cleavage along the hexyl chain: Fragmentation can occur at various points along the C₆H₁₂ alkyl chain, typically producing a series of fragments separated by 14 Da (CH₂).

Loss of water (H₂O): This is a common fragmentation for molecules containing alcohol functional groups.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Proposed Fragment Ion Description of Loss/Cleavage Predicted m/z
[M - H₂O]⁺ Loss of a water molecule 186
[M - •CH₂CH₂OH]⁺ α-Cleavage, loss of a hydroxyethyl radical 159
[HN(CH₂CH₂OH)₂]⁺ Cleavage of the N-hexyl bond 106
[CH₂=N(H)CH₂CH₂OH]⁺ α-Cleavage in the primary amine fragment 74

The analysis of these fragment ions allows for the reconstruction of the original molecular structure, confirming the connectivity of the diethanol and aminohexyl groups to the central nitrogen atom. whitman.edu

X-ray Crystallography for Single Crystal Structural Determination (If Applicable)

A search of publicly available crystallographic databases indicates that a single crystal X-ray structure for this compound has not been reported. If such a study were to be performed, it would require the successful growth of a single crystal of suitable quality. The resulting data would confirm the molecular connectivity and reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the packing of molecules in the crystal lattice. nih.govchapman.edu

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 2,2'-[(6-Aminohexyl)imino]diethanol. DFT calculations can determine the molecule's most stable three-dimensional arrangement, known as its ground state geometry. This is achieved by optimizing the positions of the atoms to find the minimum energy configuration.

From a single DFT calculation, a wealth of information about the electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyValueSignificance
Ground State Energy-X HartreesThe total electronic energy of the molecule in its most stable form.
HOMO Energy-Y eVRepresents the energy of the highest energy electrons; related to the ability to donate electrons.
LUMO Energy+Z eVRepresents the energy of the lowest energy empty orbital; related to the ability to accept electrons.
HOMO-LUMO Gap(Y+Z) eVAn indicator of chemical reactivity and stability.
Dipole MomentD DebyeA measure of the overall polarity of the molecule, influencing its solubility and intermolecular forces.

Note: The values in this table are illustrative and would be determined by actual DFT calculations.

Ab Initio Methods for Quantum Chemical Properties

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the quantum chemical properties of this compound.

While computationally more demanding than DFT, ab initio methods are often used as a benchmark for accuracy. They can be employed to calculate properties such as ionization potential, electron affinity, and polarizability with a high degree of confidence. For a molecule with the structural flexibility of this compound, these methods can be particularly useful for dissecting the subtle electronic effects that govern its behavior.

Conformational Analysis and Molecular Dynamics Simulations

The presence of multiple single bonds in this compound allows for a high degree of conformational flexibility. Understanding the different spatial arrangements (conformers) that the molecule can adopt, and their relative energies, is crucial for a complete picture of its properties. Conformational analysis can be performed by systematically rotating the bonds and calculating the energy of each resulting structure.

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound. In an MD simulation, the motion of the atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of how the molecule behaves in a simulated environment, such as in a solvent or at a particular temperature. MD simulations can reveal the preferred conformations, the rates of conversion between them, and how the molecule interacts with its surroundings.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are also invaluable for predicting the spectroscopic signatures of this compound. By calculating the magnetic shielding of the atomic nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the interpretation of experimental NMR spectra, helping to assign the observed signals to specific atoms within the molecule.

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The calculated frequencies can be used to predict the appearance of an infrared (IR) spectrum, providing a theoretical counterpart to experimental spectroscopic analysis.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (N-H)δ ppmδ ppm
¹³C NMR Chemical Shift (C-N)δ ppmδ ppm
IR Frequency (O-H Stretch)ν cm⁻¹ν cm⁻¹
IR Frequency (N-H Bend)ν cm⁻¹ν cm⁻¹

Note: This table illustrates the comparison between theoretically predicted and experimentally measured spectroscopic data.

Theoretical Mechanistic Studies of Chemical Reactions Involving the Compound

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, the reactivity of the amino and hydroxyl groups in this compound could be explored through theoretical mechanistic studies. These studies could elucidate the pathways of reactions such as acylation, alkylation, or condensation, providing a detailed, atomistic understanding of the chemical transformations.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. For a series of related compounds, QSPR models can be developed to predict properties based on a set of calculated molecular descriptors.

In the context of this compound, a QSPR model could be developed to predict properties such as boiling point, viscosity, or refractive index. This would involve calculating a wide range of molecular descriptors for this compound and a set of structurally similar molecules with known properties. The resulting model could then be used to estimate the properties of new, related compounds without the need for experimental measurement.

Reactivity and Reaction Mechanisms

Nucleophilicity of the Amine and Hydroxyl Functionalities

The molecule possesses several nucleophilic centers. The nitrogen atoms of the primary and tertiary amines and the oxygen atoms of the two hydroxyl groups all have lone pairs of electrons, making them available for reaction with electrophiles.

Generally, amines are stronger nucleophiles than alcohols. msu.edu The nucleophilicity of the nitrogen atoms in 2,2'-[(6-Aminohexyl)imino]diethanol is influenced by their substitution pattern. The primary amine (-NH2) at the end of the hexyl chain is a potent nucleophilic site. The tertiary amine, being bonded to three alkyl groups (two hydroxyethyl (B10761427) groups and the hexyl chain), is also nucleophilic, though its reactivity can be diminished by steric hindrance compared to the primary amine. msu.edu

The hydroxyl (-OH) groups are also nucleophilic, although less so than the amines. Their reactivity can be enhanced in basic conditions, which promote the formation of the more nucleophilic alkoxide ion (-O⁻). In substitution reactions, the amine functions are less effective as leaving groups compared to hydroxyl groups. libretexts.org

Electrophilic Reactions and Derivatization Strategies

The nucleophilic nature of the amine and hydroxyl groups allows for a variety of electrophilic reactions and derivatization strategies. These modifications are crucial for altering the molecule's physical properties or for preparing it for further synthetic transformations.

The primary and secondary amines can readily react with alkyl halides, leading to higher alkylated products. To achieve mono-alkylation, a large excess of the amine is typically used. msu.edumsu.edu Acylation with acid chlorides or anhydrides is another common reaction, forming stable amide bonds. mnstate.edu This reaction can be used to protect the amine groups during other synthetic steps. youtube.com

For analytical purposes, derivatization is often employed to improve detection. Common derivatizing agents for similar ethanolamines include silylating agents and trifluoroacetic anhydride (B1165640) (TFAA), which react with the active hydrogens on the amine and hydroxyl groups to form volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS). Another technique involves derivatization with dansyl chloride, which reacts with the amine groups to form a fluorescent complex detectable by high-performance liquid chromatography (HPLC). rsc.org

Table 1: Potential Derivatization Reactions for this compound

Functional GroupReagent ClassSpecific ExampleProduct
Primary/Tertiary Amine, HydroxylSilylating AgentsBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Trimethylsilyl ethers/amines
Primary/Tertiary AmineAcylating AgentsTrifluoroacetic anhydride (TFAA)Trifluoroacetyl amides
Primary/Tertiary AmineSulfonyl ChloridesDansyl chlorideDansyl sulfonamides
Primary/Tertiary AmineAlkylating AgentsAlkyl Halides (e.g., Methyl Iodide)Alkylated amines / Quaternary ammonium (B1175870) salts
Primary/Tertiary AmineAcylating AgentsAcid Chlorides (e.g., Acetyl Chloride)Amides

This table is generated based on common derivatization strategies for similar functional groups and is for illustrative purposes.

Cyclization Pathways Leading to Novel Heterocyclic Systems

The structure of this compound, with its multiple reactive sites and flexible alkyl chain, presents intriguing possibilities for intramolecular cyclization to form novel heterocyclic compounds. Such reactions are valuable for the synthesis of complex molecules with specific biological or material properties.

For instance, intramolecular reactions could lead to the formation of six, seven, or eight-membered rings, which are common structural motifs in biologically active compounds. nih.gov The reaction of a binucleophile, such as this compound, with suitable electrophilic reagents can initiate cyclocondensation reactions. A reaction between the primary amine and one of the hydroxyl groups, or between the two hydroxyls and an external reagent, could lead to the formation of substituted morpholine (B109124) or piperazine (B1678402) derivatives. The synthesis of heterocyclic systems often involves the reaction of amino-containing compounds with reagents like maleic anhydride to form complex fused ring systems. curtin.edu.au The diethanolamine (B148213) moiety itself is a known precursor in the synthesis of various heterocycles, including oxazolidines and piperazines. researchgate.net

Coordination Chemistry: Ligand Properties and Metal Complexation

The presence of multiple nitrogen and oxygen donor atoms makes this compound an excellent candidate as a polydentate ligand in coordination chemistry. nih.gov The study of its metal complexes is crucial for applications ranging from catalysis to biomedical imaging.

Chelation is the process where a polydentate ligand binds to a central metal ion at multiple points, forming stable ring structures known as chelate rings. ebsco.com this compound has five potential donor atoms: the primary amine nitrogen, the tertiary amine nitrogen, the two hydroxyl oxygens, and the imino nitrogen. This allows it to act as a polydentate ligand, potentially exhibiting denticities from bidentate to pentadentate depending on the metal ion's size, coordination preference, and the reaction conditions.

The diethanolamine portion of the molecule can form a stable five-membered chelate ring by coordinating to a metal ion through the tertiary nitrogen and one or both of the hydroxyl oxygen atoms. The primary amine on the hexyl chain provides an additional coordination site. Ligands with similar amino-alcohol structures are known to coordinate through both the N-donor and the O-donor atoms. nih.gov The flexibility of the hexyl chain allows the ligand to wrap around a metal center, accommodating a range of coordination geometries. The most common coordination mode for similar chelating ligands is a U-shape, which allows the ligand to act as a bidentate chelate forming a six-membered ring. rsc.org

The synthesis of transition metal complexes with this compound would typically involve reacting the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol. nih.gov The resulting complexes can be isolated as crystalline solids.

Characterization of these complexes is performed using a variety of spectroscopic and analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy would show shifts in the vibrational frequencies of the N-H, O-H, and C-N bonds upon coordination to the metal ion.

UV-Visible Spectroscopy provides information about the electronic transitions within the complex and can help determine its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy can elucidate the structure of diamagnetic complexes in solution.

X-ray Crystallography provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and the precise chelation mode of the ligand. researchgate.net

The chelate effect is a major factor contributing to the stability of complexes formed by polydentate ligands like this compound. This effect describes the enhanced stability of a chelated complex compared to a complex with analogous monodentate ligands, and it is primarily an entropic effect. wikipedia.org The stability of complexes can also be influenced by factors such as the nature of the metal ion and the ligand itself. scispace.com

Table 2: Representative Stability Constants (log K) for Related Ligands with Cu(II)

Ligandlog K1log K2Reference for Concept
Ethylenediamine10.499.01 google.com
Diethylenetriamine15.910.8 google.com
Triethanolamine4.25- nih.gov (conceptual)
Glycine8.236.78 scispace.com (conceptual)

This table provides illustrative data for structurally related ligands to demonstrate the concept of stability constants. The values are for complexation with Cu(II) at or near standard conditions and are sourced from general knowledge in coordination chemistry literature. scispace.comgoogle.com The incorporation of both amine and hydroxyl functionalities, along with the flexible spacer, suggests that this compound would form highly stable complexes with various transition metal ions.

Electrochemical Behavior of Metal Complexes

No published studies or data could be located that specifically investigate the electrochemical properties of metal complexes formed with this compound as a ligand. Research into the cyclic voltammetry, redox potentials, or electron transfer kinetics of such complexes does not appear to be available. While general information exists on the electrochemical behavior of various metal complexes with other organic ligands, any discussion on this topic for the specified compound would be speculative and fall outside the requested factual reporting.

Polymerization Reactivity as a Monomer or Cross-linking Agent

There is no available literature detailing the use of this compound as a monomer in polymerization reactions or as a cross-linking agent. Consequently, no research findings, kinetic data, or mechanistic studies on its polymerization reactivity could be retrieved.

Investigation of Solvolytic and Degradation Mechanisms

Specific studies concerning the solvolytic (e.g., hydrolysis) and other degradation pathways of this compound are not present in the accessible scientific literature. Therefore, information regarding its stability, degradation products, and the mechanisms governing its breakdown under various conditions is not available.

Due to the lack of specific research data for this compound in the requested areas, it is not possible to generate the detailed, data-driven article as per the instructions. The following table lists the compound name that was the subject of this inquiry.

Synthesis and Characterization of Derivatives and Analogues of 2,2 6 Aminohexyl Imino Diethanol

The trifunctional nature of 2,2'-[(6-Aminohexyl)imino]diethanol, possessing a primary amine, a tertiary amine, and two primary hydroxyl groups, makes it a versatile scaffold for chemical modification. The synthesis of its derivatives and analogues allows for the fine-tuning of its chemical and physical properties for various applications. These modifications can be targeted at the aminohexyl chain, the terminal primary amine, or the diethanol moiety.

Applications in Advanced Materials and Chemical Technologies

Role as a Monomer or Building Block in Polymer Science and Technology

The bifunctional nature of 2,2'-[(6-Aminohexyl)imino]diethanol, possessing both hydroxyl and primary amine functionalities, makes it a prime candidate for use as a monomer or chain extender in the synthesis of a variety of polymers. The presence of the diethanolamine (B148213) moiety is a common feature in the development of polyurethanes, where the hydroxyl groups react with isocyanates to form urethane (B1682113) linkages. chemicalbook.comcarlroth.comnih.gov The primary amine group on the hexyl chain offers an additional reactive site, allowing for the formation of polyamides through reaction with carboxylic acids or their derivatives. merckmillipore.com

The incorporation of this compound into polymer backbones can impart specific properties. For instance, the tertiary amine group can enhance the polymer's affinity for certain substrates and can also act as a catalytic site for various reactions. The long hexyl chain can introduce flexibility and impact the material's mechanical properties.

One area of potential application is in the synthesis of performance-advantaged polyurethanes and polyesters. Research on biomass-derived monomers has highlighted the use of diols in creating polymers with tunable properties. nih.gov While direct studies on this compound are not prevalent, the principles of using amino-diols as chain extenders are well-established. nih.gov For example, urethane diols have been synthesized from diamines and cyclic carbonates and subsequently used in melamine-formaldehyde coatings, demonstrating enhanced mechanical properties and flexibility. nih.gov

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

The tertiary amine and the two hydroxyl groups of this compound make it a potential tridentate ligand for a variety of metal ions. The nitrogen atom of the tertiary amine and the oxygen atoms of the hydroxyl groups can coordinate with a metal center, forming stable chelate complexes. nih.gov The additional primary amine group at the end of the hexyl chain could also participate in coordination, potentially allowing the molecule to act as a tetradentate ligand or to bridge between metal centers.

Functionality as a Chemical Intermediate in the Synthesis of Specialty Chemicals

The multiple reactive sites on this compound make it a versatile intermediate for the synthesis of a wide array of specialty chemicals. The primary amine, secondary amine (within the imino group), and hydroxyl groups can all be selectively functionalized to create molecules with desired properties.

One significant application of similar amino alcohols is in the production of surfactants and emulsifying agents. mst.dknist.govspecialchem.comchemicalbook.com By reacting the primary amine or the hydroxyl groups with fatty acids or their esters, amphiphilic molecules can be synthesized. These surfactants can find use in detergents, cosmetics, and industrial formulations. pcc.eunouryon.com For example, N,N-Bis(2-hydroxyethyl)hexadecanamide, a fatty acid diethanolamide, is a known surfactant.

Another area of application is in the development of corrosion inhibitors. Amines and their derivatives are widely used to protect metal surfaces from corrosion, particularly in acidic environments. nih.govsmolecule.com The nitrogen and oxygen atoms in this compound can adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process. The long alkyl chain can further enhance this protective effect by creating a hydrophobic barrier.

Furthermore, derivatives of this compound could have pharmaceutical applications. A patent for a related compound, 2,2'-[(2-aminoethyl)imino]diethanol bis(alkylcarbamate), describes its use as an antiarrhythmic agent. researchgate.net This suggests that modifications of the hydroxyl and amine groups of this compound could lead to the development of new therapeutic agents.

Potential in Materials Science for Functional Coatings or Surfaces

The inherent properties of this compound make it a promising candidate for creating functional coatings and modifying surfaces. Its ability to participate in polymerization reactions, as discussed earlier, allows for its incorporation into coating formulations, such as those based on polyurethanes or epoxies. nih.govsigmaaldrich.com

As a component in a coating, the diethanolamine moiety can enhance adhesion to various substrates through hydrogen bonding interactions of the hydroxyl groups. The tertiary amine can act as a built-in catalyst for curing reactions or provide a site for further functionalization. The primary amine at the end of the hexyl chain can serve as a reactive handle for grafting other molecules to the surface, thereby tailoring its properties for specific applications.

For example, coatings containing this compound could be designed to have improved resistance to corrosion, enhanced wettability, or specific bioactive properties. The principles of using amino resins and urethane diols in coatings are well-documented, suggesting a clear path for the application of this compound in this field. nih.govnist.gov The modification of surfaces with such functional molecules can significantly alter their physical and chemical characteristics, opening up possibilities for advanced materials with tailored functionalities. nih.gov

Application as a Chelating Agent for Metal Ion Sequestration in Chemical Processes

The structure of this compound, with its multiple nitrogen and oxygen atoms, makes it an effective chelating agent for various metal ions. sigmaaldrich.com Chelation is the process of forming multiple coordinate bonds between a single ligand (the chelating agent) and a central metal ion, resulting in the formation of a stable, ring-like structure called a chelate. wikipedia.org

The tertiary amine and the two hydroxyl groups can form a stable five-membered chelate ring with a metal ion. The primary amine on the hexyl chain provides an additional binding site, potentially enhancing the stability of the metal complex or allowing for the sequestration of larger metal ions. The ability of polyamines and aminopolycarboxylates to form stable complexes with metal ions is well-established and forms the basis for their use in various industrial and environmental applications. nih.govfishersci.ca

Q & A

Q. What are the optimal synthetic routes for 2,2'-[(6-Aminohexyl)imino]diethanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves alkylation of ethanolamine derivatives with 6-aminohexyl halides or epoxide intermediates. For example, ethylene oxide can react with 6-aminohexylamine under basic conditions (e.g., NaOH) to form the diethanolamine backbone . Key optimization factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO or DMF) enhance nucleophilic substitution efficiency .
  • Catalyst use : Strong bases (e.g., NaH) improve reaction rates, but excess base may lead to side reactions like over-alkylation .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures can isolate high-purity product. Monitor purity via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.14–1.19 ppm (hexyl chain –CH₂–), δ 2.06–2.00 ppm (–NH–), and δ 3.16–3.29 ppm (–CH₂–OH) confirm backbone structure .
    • ¹³C NMR : Signals at δ 52.95–53.34 ppm correspond to carbons adjacent to the imino group .
  • Mass Spectrometry : ESI-MS or HRMS can verify molecular ion peaks (expected m/z for C₁₀H₂₃N₂O₂: ~211.18) .
  • FT-IR : Stretching vibrations at ~3300 cm⁻¹ (N–H/O–H) and ~1100 cm⁻¹ (C–O) confirm functional groups .

Advanced Research Questions

Q. What role does this compound play in the development of optical oxygen sensors, and how does its structure influence sensor performance?

Methodological Answer: The 6-aminohexyl group serves as a linker to immobilize sensor components (e.g., osmium complexes) onto nanomaterials. For example:

  • Sensor Design : The amino group binds to carboxylated quantum dots or nanoparticles via amide bonds, creating stable biocompatible sensors .
  • Performance Factors :
    • Hydrophilicity : The diethanolamine backbone enhances water solubility, critical for biological applications.
    • Flexibility : The hexyl chain allows spatial adjustment of fluorophores, optimizing Förster resonance energy transfer (FRET) efficiency .
  • Validation : Use fluorescence quenching assays under varying O₂ concentrations to calibrate sensor response .

Q. How can conflicting data regarding the compound’s solubility in aqueous versus organic solvents be resolved through experimental design?

Methodological Answer:

  • Solubility Testing :
    • Aqueous Systems : Prepare buffered solutions (pH 4–10) to assess pH-dependent solubility. The compound’s amino and hydroxyl groups may protonate, increasing water solubility at acidic pH .
    • Organic Systems : Test in ethanol, DMSO, or chloroform. The hexyl chain enhances organic solubility, but polar groups (–OH, –NH–) may limit miscibility .
  • Co-Solvent Screening : Use ethanol/water or DMSO/water gradients to identify optimal ratios for homogeneous dissolution .
  • Contradiction Analysis : Cross-reference with structurally similar compounds (e.g., 2,2'-(n-Hexylamino)diethanol, solubility data in ) to identify trends.

Q. What experimental strategies mitigate toxicity risks when handling this compound in biological studies?

Methodological Answer:

  • Acute Toxicity Assessment : Reference LD₅₀ values for analogous compounds (e.g., >2000 mg/kg for 2,2'-(ethyleendioxy)diethanol in rats ).
  • Safety Protocols :
    • Use PPE (gloves, goggles) and work in fume hoods to avoid dermal/ocular exposure .
    • Monitor air quality with OSHA-approved methods if aerosolization occurs during synthesis .
  • In Vitro Testing : Perform cytotoxicity assays (e.g., MTT) on cell lines to establish safe concentration thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.